(2-Methoxy-5-nitrophenyl)hydrazine
Overview
Description
(2-Methoxy-5-nitrophenyl)hydrazine is a useful research compound. Its molecular formula is C7H9N3O3 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities : Arylidene hydrazines containing a 2,4-disubstituted thiazole ring, which can be derived from compounds related to (2-Methoxy-5-nitrophenyl)hydrazine, have shown moderate to good antibacterial activity and excellent antifungal activity against strains such as Candida albicans and Aspergillus flavus (Bharti, Nath, Tilak, & Singh, 2010).
Improved Synthesis Methods : Research on improving the synthesis of related compounds, such as 6-methoxy-2(3H)-benzoxazolone, starting from 2-nitro-5-methoxyphenol, which is similar to this compound, has been conducted. This includes using hydrazine as a reductive agent under nitrogen atmosphere (Ju Xiu-lian, 2011).
DNA Intercalators : Derivatives of 2-nitro-5-methoxybenzaldehyde, related to this compound, have been explored as potential precursors to DNA intercalators (Tsoungas & Searcey, 2001).
Reduction of Nitro Group : Studies on the reduction of the nitro group in related compounds, like 2-methoxy-5-nitrobenzoic acid, have been performed to compare different reduction methods using hydrazine hydrate and other agents (Yang-Heon Song, 2011).
Formation of Pyrazolines : The use of hydrazine derivatives to form stable intermediates for the synthesis of pyrazoles has been researched. This process involves reaction with compounds like this compound (Zelenin, Tugusheva, Yakimovich, Alekseev, & Zerova, 2002).
Synthesis of Pyrimidine Derivatives : Research has been conducted on the synthesis of novel pyrimidine and fused pyrimidine derivatives using hydrazine hydrate and compounds related to this compound (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).
Anti-Alzheimer and Anti-COX2 Agents : Compounds derived from reactions involving hydrazine hydrate have been studied for potential anti-Alzheimer and anti-COX2 activities (Attaby, Fattah, Shaif, & Elsayed, 2009).
Fluorescent Probes for Hydrazine Detection : Development of fluorescent probes based on ortho-methoxy-methyl-ether for sensitive and selective detection of hydrazine in various environments, including biological systems (Jung, Park, Kang, & Kim, 2019).
properties
IUPAC Name |
(2-methoxy-5-nitrophenyl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-7-3-2-5(10(11)12)4-6(7)9-8/h2-4,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOCEFZEOJNKNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519494 | |
Record name | (2-Methoxy-5-nitrophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94829-98-8 | |
Record name | (2-Methoxy-5-nitrophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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